(Trimethylsilyl)methacrylate

Overview

Description

(Trimethylsilyl)methacrylate is a versatile monomer used in the synthesis of various polymers with tailored properties. It plays a significant role in the development of materials for advanced applications, including photoresists, hydrophobic coatings, and advanced polymer structures.

Synthesis Analysis

The synthesis of this compound-based polymers has been explored through various methodologies, demonstrating the monomer's versatility in polymer chemistry. For instance, poly(2-trimethylsilyl-2-propyl methacrylate) has been synthesized and evaluated as a potential dry-developable chemically amplified photoresist, highlighting its application in lithography due to the significant difference in silicon content between exposed and unexposed regions, enabling pattern formation through oxygen reactive-ion etching (Kim, Kim, & Choi, 1999).

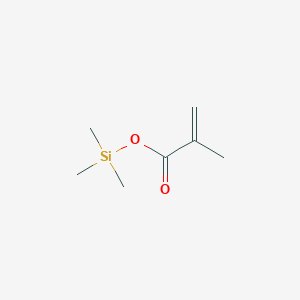

Molecular Structure Analysis

The molecular structure of this compound polymers has been studied, revealing high isotacticity and chirality in some cases. An example includes the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate, yielding insoluble polymers with high isotacticity (mm>99%) and a prevailing one-handed helical conformation (Ishitake et al., 2013).

Chemical Reactions and Properties

Chemical reactions of this compound often involve the polymerization process, where the monomer is converted into polymers with varying properties based on the reaction conditions and catalysts used. For example, the synthesis and NMR and thermogravimetric characterization of block polymers of methyl methacrylate and methacrylic acid were prepared using enolate-initiated anionic polymerization, employing trimethylsilyl methacrylate as a precursor (Santos, Jenkins, & Walton, 1995).

Physical Properties Analysis

The physical properties of this compound-based polymers are influenced by their molecular structure and composition. For instance, polymers synthesized from this compound and co-monomers exhibit good thermal stability, with deprotection of specific groups beginning at certain temperatures, which is crucial for their application in lithography and photoresist technology (Kim, Kim, Lee, & Moon, 1999).

Scientific Research Applications

Silicone Network Formation : (Trimethylsilyl)methacrylate was used in the crosslinking copolymerization with α,ω-methacryloyl-terminated oligo(dimethylsiloxane), monitored by mid-infrared spectroscopy. This process is significant for silicone network formation, showing high methacrylate conversion during crosslinking reactions (Scherble, Iván, & Mülhaupt, 2002).

Block Copolymer Synthesis : It's used in synthesizing block copolymers containing methacrylic acid segments. The research highlights its application in group-transfer polymerization, although it's limited to polymers with low acid concentration (Rannard, Billingham, Armes, & Mykytiuk, 1993).

Asymmetric Anionic Polymerization : A study showed its use in the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate, resulting in highly isotactic and chiral polymers. This process is significant for producing polymers with specific conformational properties (Ishitake, Satoh, Kamigaito, & Okamoto, 2013).

Chemically Amplified Photoresists : It has been evaluated as a chemically amplified resist for ArF lithography, showing excellent transmittance and thermal stability. This application is crucial in the field of photolithography (Kim, Kim, Lee, & Moon, 1999).

Holographic Grating Performance : Utilized in the fabrication of transmission holographic polymer dispersed liquid crystal grating, it improves the performance of the grating through hydrolysis-induced changes in polymer matrix properties (Wang, Cho, & Kawakami, 2008).

Thermogravimetric Characterization : It's used in the synthesis of block polymers with methyl methacrylate and methacrylic acid, characterized by NMR and thermogravimetric analysis. This application is important for understanding the thermal and chemical properties of polymers (Santos, Jenkins, & Walton, 1995).

Copolymer Synthesis and Analysis : Copolymers from methacrylic acid and this compound were synthesized and analyzed for their reactivity ratios, thermal properties, and microstructure. This research contributes to the understanding of copolymer behavior and properties (Mormann & Ferbitz, 2002).

Electro-Optic Polymer Applications : It's used in methacrylate copolymers for electro-optic devices, highlighting its role in enhancing nonlinear optical properties and thermal stability of polymers (Scarpaci et al., 2011).

Safety and Hazards

“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

Mechanism of Action

Target of Action

Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .

Mode of Action

TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .

Biochemical Pathways

The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .

Pharmacokinetics

It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .

Result of Action

The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .

Action Environment

The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .

properties

IUPAC Name |

trimethylsilyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25499-03-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074002 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13688-56-7 | |

| Record name | Trimethylsilyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)